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N(5)-Acetyl-L-ornithine

Metabolomics Microbial strain differentiation Probiotic characterization

Using unacetylated L-ornithine or the N2-acetyl regioisomer in ArgE/AOTCase assays yields invalid kinetics and poor LC-MS sensitivity. N5-Acetyl-L-ornithine (CAS 2185-16-2) is the authentic physiological substrate that resolves these issues. • ArgE kinetics: kcat=3,474 s⁻¹, Km=1.28 mM; ninhydrin-compatible screening. • AOTCase-specific (Km=1.05 mM); essential for Xanthomonadaceae antibiotic target studies. • Superior LC-MS ionization; regioisomer-specific biomarker for E. coli B2 probiotic QC.

Molecular Formula C7H14N2O3
Molecular Weight 174.2 g/mol
CAS No. 2185-16-2
Cat. No. B1360369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(5)-Acetyl-L-ornithine
CAS2185-16-2
Synonymsdelta-N-acetylornithine
N(delta)-acetylornithine
N(delta)-acetylornithine, (DL)-isomer
N-acetylornithine
Molecular FormulaC7H14N2O3
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC(=O)NCCCC(C(=O)O)N
InChIInChI=1S/C7H14N2O3/c1-5(10)9-4-2-3-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1
InChIKeySRXKAYJJGAAOBP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(5)-Acetyl-L-ornithine: Arginine Biosynthesis Intermediate and Enzyme Substrate


N(5)-Acetyl-L-ornithine (CAS 2185-16-2), also designated Nδ-acetyl-L-ornithine or (2S)-5-acetamido-2-aminopentanoic acid, is an N-acyl-L-alpha-amino acid with a molecular formula of C₇H₁₄N₂O₃ and monoisotopic mass of 174.1004 Da [1]. It functions as a key intermediate in the acetylated arginine biosynthetic pathways of numerous eubacteria, plants, and fungi, where it is either deacetylated by ArgE (EC 3.5.1.16) to yield L-ornithine or directly transcarbamoylated by acetylornithine transcarbamylase (AOTCase, EC 2.1.3.9) to form N-acetyl-L-citrulline [2]. Unlike the more common N2-acetyl (α-acetyl) regioisomer, the N5-acetyl modification on the side-chain δ-nitrogen confers distinct enzyme recognition, differential metabolic routing, and regioisomer-specific biological readouts that are critical for applications in microbiology, antibiotic target discovery, plant biochemistry, and metabolomics [3].

Why N(5)-Acetyl-L-ornithine Cannot Be Replaced by Other Regioisomers or Analogs


N(5)-Acetyl-L-ornithine is distinguished from its N2-acetyl regioisomer and from unmodified L-ornithine by position-specific enzyme recognition that dictates which biosynthetic pathway is engaged. The N5-acetyl group targets the compound to AOTCase (EC 2.1.3.9), an enzyme that has no catalytic activity whatsoever with free L-ornithine (Km for N-acetylornithine = 1.05 mM versus no detectable turnover of L-ornithine) [1]. Conversely, the N2-acetyl regioisomer is processed by distinct aminotransferases and deacetylases that do not recognize the N5 form [2]. In metabolomic profiling, specific E. coli strains excrete exclusively N5-acetylornithine while others release only N2-acetylornithine or neither, demonstrating that these two regioisomers are not functionally interchangeable as metabolic biomarkers [3]. Substituting unacetylated L-ornithine for N5-acetyl-L-ornithine in LC-MS-based assays introduces a significant sensitivity penalty, as the ionization efficiency of ornithine is markedly lower than that of N-acetylornithine [2]. These orthogonal lines of evidence establish that generic substitution across regioisomers or with the parent amino acid is not scientifically valid for any application dependent on enzyme specificity, metabolic routing, or analytical sensitivity.

Quantitative Differential Evidence for N(5)-Acetyl-L-ornithine


Regioisomeric Excretion Specificity in E. coli Strain Typing

In a liquid chromatography–high-resolution mass spectrometry (LC-HRMS) study comparing extracellular metabolomes of phylogenetically closely related E. coli strains, N5-acetylornithine was excreted exclusively by the probiotic strain Nissle 1917, the uropathogenic strain CFT073, and the reference strain NCTC12241/ATCC25922. Other E. coli strains tested released either N2-acetylornithine (the α-acetyl regioisomer) or no detectable N-acetylornithine at all [1]. This regioisomer-resolved excretion pattern was obtained under identical culture and analytical conditions, constituting a direct head-to-head comparison. No strain released both regioisomers simultaneously, indicating that the acetylation position (N5 vs. N2) is a binary, strain-specific metabolic signature [1].

Metabolomics Microbial strain differentiation Probiotic characterization

AOTCase Substrate Exclusivity vs. L-Ornithine

The Xanthomonas campestris acetylornithine transcarbamylase (AOTCase, EC 2.1.3.9) was cloned, overexpressed, and kinetically characterized. This enzyme catalyzes carbamylation of N-acetyl-L-ornithine to N-acetyl-L-citrulline with Km = 1.05 mM for N-acetylornithine and Km = 0.01 mM for carbamyl phosphate [1]. Critically, the enzyme has no detectable catalytic activity with L-ornithine as substrate, a property that distinguishes it fundamentally from canonical ornithine transcarbamylase (OTCase, EC 2.1.3.3) [1][2]. The IUBMB enzyme classification explicitly states that AOTCase 'differs from EC 2.1.3.3, ornithine carbamoyltransferase' and 'has no catalytic activity with L-ornithine as substrate' [2]. A potent inhibitor, Nα-acetyl-Nδ-phosphonoacetyl-L-ornithine, showed a midpoint of inhibition at approximately 22 nM against AOTCase [1].

Enzymology Arginine biosynthesis Antibacterial drug target

LC-MS Ionization Efficiency vs. Unmodified Ornithine

In a direct LC-MS comparison under identical instrument conditions, the ionization efficiency of L-ornithine was markedly lower than that of N-acetylornithine. When equimolar amounts of N-acetylcitrulline and citrulline were subjected to arsenolysis by AOTCase and human OTCase respectively, the resulting products were analyzed in the same LC-MS run. The extracted ion chromatogram for N-acetylornithine (m/z 175) showed substantially greater signal intensity than that for ornithine (m/z 133), despite the reaction products representing comparable molar quantities (1.8 μmol N-acetylornithine versus 1.6 μmol ornithine) [1]. This difference is attributed to the acetyl moiety enhancing the compound's proton affinity and surface activity during electrospray ionization. The enhanced ionization is an inherent physicochemical property of the acetylated molecule, independent of chromatographic conditions [1].

Analytical chemistry LC-MS method development Quantitative metabolomics

ArgE Deacetylase Kinetics and Inhibitor Profiling

The E. coli argE-encoded N-acetyl-L-ornithine deacetylase (ArgE) uses N5-acetyl-L-ornithine as its primary physiological substrate with the following kinetic parameters: kcat = 3,474 ± 248 s⁻¹, Km = 1.28 ± 0.47 mM, and catalytic efficiency kcat/Km = 2.77 × 10⁶ M⁻¹s⁻¹ [1]. For comparison, an N5,N5-dimethyl Nα-acetyl-L-ornithine substrate analog exhibited a 38-fold lower catalytic efficiency (kcat/Km = 7.32 ± 0.94 × 10⁴ M⁻¹s⁻¹), demonstrating that N5-modification significantly alters substrate recognition [2]. Using a ninhydrin-based assay developed with N5-acetyl-L-ornithine as substrate, captopril was confirmed as a competitive ArgE inhibitor (IC₅₀ = 58.7 μM; Ki = 37.1 ± 0.85 μM), and 4-(diethylamino)phenylboronic acid was identified as an inhibitor (IC₅₀ = 50.1 μM) [2]. Mammals do not express ArgE, making it an attractive pathogen-specific drug target free of mechanism-based host toxicity [2].

Antibiotic discovery Enzyme kinetics Drug target validation

Nδ-Acetylornithine as a Dominant Nitrogen Storage Metabolite

In the alpine herb Bistorta bistortoides, Nδ-acetylornithine (synonymous with N5-acetyl-L-ornithine) was quantified in rhizome tissue and found to account for 38% of the total free amino acid pool and up to 12% of the total nitrogen content [1]. The compound exhibited seasonal variation and responded dynamically to nitrogen availability, confirming its physiological role as a major nitrogen reserve rather than a passive metabolic byproduct [1]. Subsequent work in Arabidopsis thaliana demonstrated that Nδ-acetylornithine is a jasmonate-induced metabolite with defensive functions against phloem-feeding herbivores [2]. This contrasts with the N2-acetyl regioisomer, which has not been reported at comparable abundance in plant nitrogen storage and instead functions primarily as a transient intermediate in microbial arginine biosynthesis [3].

Plant biochemistry Nitrogen metabolism Phytochemical quantification

Mammalian Selectivity and Pathogen-Specific Targeting

Nα-Acetyl-L-ornithine deacetylase (ArgE), which hydrolyzes N5-acetyl-L-ornithine to L-ornithine and acetate, is essential for bacterial survival and growth in the arginine biosynthetic pathway. Mammals—including humans—do not express ArgE [1]. This evolutionary divergence means that the N5-acetyl-L-ornithine → L-ornithine conversion step is confined to bacteria, archaea, fungi, and plants, with no counterpart in mammalian metabolism [1]. Consequently, ArgE inhibitors identified using N5-acetyl-L-ornithine as the screening substrate (e.g., captopril, Ki = 37.1 μM) are predicted to lack mechanism-based host toxicity, a claim that has been explicitly advanced in the antibiotic discovery literature [1]. By contrast, unacetylated L-ornithine is a universal metabolite processed by mammalian ornithine decarboxylase, transcarbamylase, and aminotransferase, making it unsuitable as a pathogen-selective targeting handle [2].

Antibiotic selectivity Host-pathogen discrimination Drug safety profiling

Validated Research and Industrial Application Scenarios


ArgE Inhibitor Screening for Antibiotic Discovery

N5-Acetyl-L-ornithine is the physiological substrate for the validated antibacterial target ArgE (N-acetylornithine deacetylase), an enzyme essential for bacterial arginine biosynthesis that is absent in mammals. The compound's well-characterized kinetic parameters (kcat = 3,474 s⁻¹, Km = 1.28 mM, kcat/Km = 2.77 × 10⁶ M⁻¹s⁻¹ for E. coli ArgE) enable rigorous enzyme inhibition assays. Captopril (Ki = 37.1 μM) and 4-(diethylamino)phenylboronic acid (IC₅₀ = 50.1 μM) serve as benchmark inhibitors for assay validation [1]. The recently published ninhydrin-based screening protocol uses N5-acetyl-L-ornithine directly and is compatible with UV-absorbing compound libraries, overcoming limitations of the traditional 214-nm absorbance assay [1].

Microbial Strain Typing and Probiotic Authentication

LC-HRMS metabolomic profiling has established that N5-acetylornithine excretion is a regioisomer-specific metabolic signature of E. coli phylogroup B2 strains including the probiotic Nissle 1917. This compound—and critically not the N2-acetyl isomer—can be used as a targeted biomarker for strain identity verification in probiotic manufacturing quality control [2]. The enhanced LC-MS ionization efficiency of N-acetylornithine compared to unmodified ornithine further supports its selection as the preferred analytical target in quantitative metabolomics workflows [3].

Plant Nitrogen Metabolism Research

In plant physiology studies, N5-acetyl-L-ornithine (Nδ-acetylornithine) serves as the analytical standard for quantifying a metabolite that can represent up to 38% of the free amino acid pool and 12% of total nitrogen in rhizome tissues [4]. The compound's abundance and dynamic regulation in response to nitrogen availability make it a key analyte for studies of plant nitrogen use efficiency, seasonal nitrogen remobilization, and stress-responsive metabolism. The jasmonate-inducible defensive role established in Arabidopsis further extends its relevance to plant-herbivore interaction research [5].

AOTCase Characterization and Pathway Engineering

N5-Acetyl-L-ornithine is the obligate substrate for acetylornithine transcarbamylase (AOTCase, EC 2.1.3.9), a recently discovered enzyme that defines a novel arginine biosynthetic pathway in plant-pathogenic Xanthomonadaceae including Xanthomonas and Xylella species [3]. The compound is essential for AOTCase kinetic characterization (Km = 1.05 mM for N-acetylornithine), inhibitor development (Nα-acetyl-Nδ-phosphonoacetyl-L-ornithine, IC₅₀ ≈ 22 nM), and structural biology studies. Unmodified L-ornithine cannot substitute for this purpose, as AOTCase has no catalytic activity with L-ornithine [3].

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